molecular formula C10H14O4 B11714560 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one

3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one

Cat. No.: B11714560
M. Wt: 198.22 g/mol
InChI Key: ZUMHQILMLNRBPO-UHFFFAOYSA-N
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Description

3-Oxaspiro[bicyclo[331]nonane-9,2’-[1,3]dioxolan]-7-one is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C10H14O4, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one typically involves the reaction of bicyclo[3.3.1]nonane-9-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a spirocyclic intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one .

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in ring-opening reactions, which are crucial in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-one

InChI

InChI=1S/C10H14O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-8H,1-6H2

InChI Key

ZUMHQILMLNRBPO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3CC(=O)CC2COC3

Origin of Product

United States

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